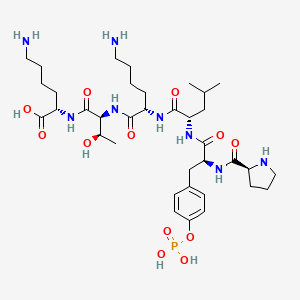
Stat3-IN-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stat3-IN-23 is a small molecule inhibitor specifically designed to target the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, differentiation, and survival. It is often constitutively activated in many cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat3-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of dichloromethane as a solvent and N,N-Diisopropylethylamine (DIPEA) as a base . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for producing sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Stat3-IN-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
Stat3-IN-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical reactions.
Biology: Helps in understanding the biological processes regulated by STAT3, including cell proliferation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers with constitutive STAT3 activation.
Industry: Used in the development of new drugs targeting the STAT3 pathway
Mechanism of Action
Stat3-IN-23 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of genes involved in cell growth and survival, leading to reduced tumor proliferation and increased apoptosis . The molecular targets include the Janus-activated kinases (JAKs) that phosphorylate STAT3, and the pathways involved are primarily the JAK-STAT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
SI-109: Another STAT3 inhibitor with a different mechanism of action.
SD-36: A proteolysis-targeting chimera (PROTAC) molecule that degrades STAT3 protein.
KI16: A small molecule that inhibits STAT3 phosphorylation and transcriptional activity .
Uniqueness
Stat3-IN-23 is unique due to its high specificity and potency in inhibiting STAT3. Unlike other inhibitors, it has shown promising results in preclinical studies, making it a potential candidate for further development in cancer therapy .
Properties
Molecular Formula |
C36H61N8O12P |
|---|---|
Molecular Weight |
828.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-4-methyl-2-[[(2S)-3-(4-phosphonooxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H61N8O12P/c1-21(2)19-28(42-34(49)29(43-31(46)25-11-8-18-39-25)20-23-12-14-24(15-13-23)56-57(53,54)55)33(48)40-26(9-4-6-16-37)32(47)44-30(22(3)45)35(50)41-27(36(51)52)10-5-7-17-38/h12-15,21-22,25-30,39,45H,4-11,16-20,37-38H2,1-3H3,(H,40,48)(H,41,50)(H,42,49)(H,43,46)(H,44,47)(H,51,52)(H2,53,54,55)/t22-,25+,26+,27+,28+,29+,30+/m1/s1 |
InChI Key |
JYBBBBGACUMKKU-CSJNAZMVSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


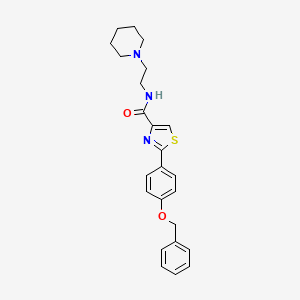
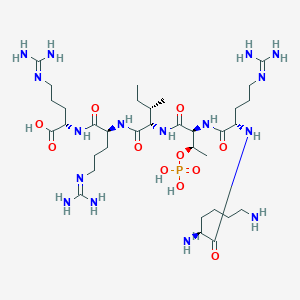

amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
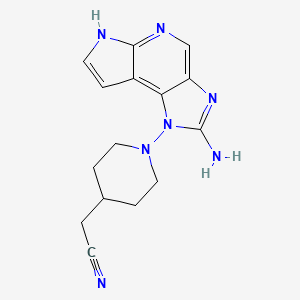
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
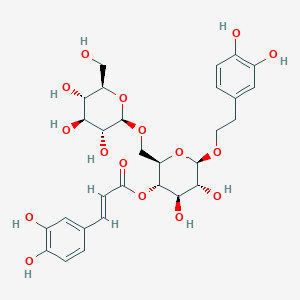

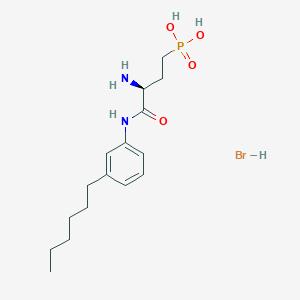

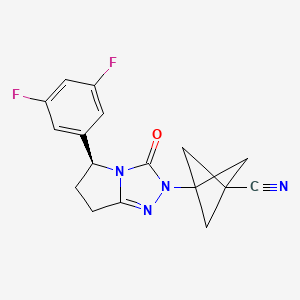
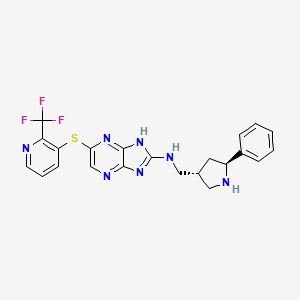
![(E)-3-[4-[8-fluoro-4-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiepin-5-yl]phenyl]prop-2-enoic acid](/img/structure/B15137866.png)
![2-[4-[[5-[[(1S)-1-(3-cyclopropylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenyl]-2-methylpropanoic acid](/img/structure/B15137874.png)
